Cas no 1269755-01-2 ((1R)-1-(oxan-4-yl)ethan-1-amine)

(1R)-1-(Oxan-4-yl)ethan-1-amine is a chiral amine derivative featuring a tetrahydropyran (oxane) ring, which imparts structural rigidity and stereochemical specificity. The compound’s (R)-configuration ensures enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its oxan-4-yl group enhances solubility and stability compared to simpler alkylamines, while the primary amine functionality allows for versatile derivatization, such as reductive amination or amide formation. This compound is particularly useful in the synthesis of bioactive molecules, where chirality and scaffold diversity are critical. Its well-defined stereochemistry and modular reactivity make it a preferred intermediate in medicinal chemistry and catalyst design.
(1R)-1-(oxan-4-yl)ethan-1-amine structure
1269755-01-2 structure
Product Name:(1R)-1-(oxan-4-yl)ethan-1-amine
CAS No:1269755-01-2
MF:C7H15NO
MW:129.200102090836
MDL:MFCD20921646
CID:2769297
PubChem ID:58368062
Update Time:2025-05-19

(1R)-1-(oxan-4-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(OXAN-4-YL)ETHANAMINE
    • A908450
    • MFCD20921646
    • SCHEMBL1439768
    • AKOS014313438
    • WMPAKQDIADKRAQ-ZCFIWIBFSA-N
    • (1R)-1-(Oxan-4-yl)ethan-1-amine
    • (R)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE
    • 1269755-01-2
    • CS-0012244
    • (R)-1-(Tetrahydro-2H-pyran-4-yl)ethan-1-amine
    • DTXSID80729146
    • AS-36087
    • (R)-1-(Tetrahydro-pyran-4-yl)-ethylamine
    • 2H-Pyran-4-methanamine, tetrahydro-alpha-methyl-, (alphaR)-
    • (1R)-1-(oxan-4-yl)ethan-1-amine
    • MDL: MFCD20921646
    • Inchi: 1S/C7H15NO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5,8H2,1H3/t6-/m1/s1
    • InChI Key: WMPAKQDIADKRAQ-ZCFIWIBFSA-N
    • SMILES: O1CCC([C@@H](C)N)CC1

Computed Properties

  • Exact Mass: 129.115364102g/mol
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 79
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Color/Form: Colorless to Yellow Liquid
  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 192.6±13.0 °C at 760 mmHg
  • Flash Point: 67.9±13.1 °C
  • Vapor Pressure: 0.5±0.4 mmHg at 25°C

(1R)-1-(oxan-4-yl)ethan-1-amine Security Information

(1R)-1-(oxan-4-yl)ethan-1-amine Pricemore >>

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(1R)-1-(oxan-4-yl)ethan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1269755-01-2)(1R)-1-(oxan-4-yl)ethan-1-amine
Order Number:A908450
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:31
Price ($):860.0
Email:sales@amadischem.com

Additional information on (1R)-1-(oxan-4-yl)ethan-1-amine

Professional Introduction to (1R)-1-(oxan-4-yl)ethan-1-amine (CAS No. 1269755-01-2)

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule holding the potential to revolutionize therapeutic interventions. One such compound, (1R)-1-(oxan-4-yl)ethan-1-amine, identified by its CAS number 1269755-01-2, has garnered significant attention in recent years due to its unique structural properties and promising biological activities. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging applications in medicinal chemistry.

The molecular structure of (1R)-1-(oxan-4-yl)ethan-1-amine is characterized by an oxane ring linked to an ethylamine moiety, with the (1R) configuration indicating a specific stereochemical arrangement. This stereochemistry is crucial, as it can significantly influence the compound's interactions with biological targets. The oxane ring, a five-membered cyclic ether, provides a stable scaffold that mimics natural biomolecules, enhancing binding affinity and selectivity. The ethylamine group introduces basicity, making the compound amenable to further functionalization for drug development.

In the realm of synthetic chemistry, the preparation of (1R)-1-(oxan-4-yl)ethan-1-amine involves multi-step reactions that require precise control over reaction conditions and stereochemistry. One common synthetic route involves the reduction of an oxirane derivative followed by nucleophilic substitution, ensuring the retention of the (1R) configuration. Advances in chiral catalysis have enabled more efficient and scalable production methods, making this compound more accessible for research and development purposes.

The biological significance of (1R)-1-(oxan-4-yl)ethan-1-amine has been explored in various preclinical studies, where its potential as a pharmacological agent has been highlighted. Research indicates that this compound exhibits inhibitory activity against certain enzymes and receptors involved in metabolic disorders and inflammation. Its structural motif is reminiscent of known bioactive molecules, suggesting that it may serve as a lead compound for the development of novel therapeutics.

Recent studies have focused on the compound's interaction with enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and cardiovascular diseases. The oxane ring's ability to mimic carbohydrate structures has been particularly noted, as it can enhance binding to specific protein targets. Additionally, the basicity of the ethylamine group allows for interactions with acidic residues on biomolecules, further modulating its pharmacological profile.

The therapeutic potential of (1R)-1-(oxan-4-yl)ethan-1-amine extends beyond enzymatic inhibition. Emerging research suggests that this compound may also exhibit anti-inflammatory properties by modulating immune cell signaling pathways. Its ability to interact with both enzymatic and non-enzymatic targets makes it a versatile scaffold for drug design. By leveraging structure-based drug design techniques, researchers aim to optimize its binding affinity and selectivity for specific therapeutic applications.

In conclusion, (1R)-1-(oxan-4-yl)ethan-1-amine (CAS No. 1269755-01-2) represents a promising candidate in medicinal chemistry due to its unique structural features and biological activities. Its synthesis through advanced catalytic methods ensures high enantiomeric purity, which is essential for pharmaceutical applications. Ongoing research continues to uncover its potential in addressing various diseases, making it a valuable asset in the quest for novel therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1269755-01-2)(1R)-1-(oxan-4-yl)ethan-1-amine
A908450
Purity:99%
Quantity:1g
Price ($):860.0
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